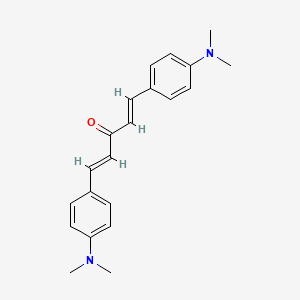
1,5-Bis(4-dimethylaminophenyl)-1,4-pentadien-3-one
Overview
Description
1,5-Bis(4-dimethylaminophenyl)-1,4-pentadien-3-one is a chemical compound with the molecular formula C21H24N2O . It has a molecular weight of 320.43 .
Molecular Structure Analysis
The molecular structure of this compound includes a total of 49 bonds. There are 25 non-H bonds, 15 multiple bonds, 6 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 ketone (aliphatic), and 2 tertiary amines (aromatic) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C21H24N2O, an average mass of 320.428 Da, and a mono isotopic mass of 320.188873 Da .Scientific Research Applications
Catalytic Applications
1,5-Bis(4,4‘-bis(perfluorooctyl)phenyl)-1,4-pentadien-3-one has been found to stabilize palladium(0) nanoparticles, which are efficient and recoverable catalysts for Suzuki cross-couplings and Heck reactions under fluorous biphasic conditions (Moreno-Mañas, Pleixats, & Villarroya, 2001).
Spectroscopic Properties
Research has indicated the existence of rotational conformers in solutions of 1,5-bis[dialkylaminophenyl]-1,4-pentadien-3-one, highlighting its complex behavior in different solvents as observed through spectroscopic studies (Marcotte & Féry-Forgues, 2000).
Bioreduction Studies
The compound has been used in chemoselective bioreduction studies. Specifically, the bioreduction of (1E,4E)-1,5-bis(4-methoxyphenyl)-1,4-pentadien-3-one mediated by baker's yeast in a biphasic system has been investigated, demonstrating the compound's potential in biotransformations (Schaefer et al., 2013).
Antitumor Activity
Synthetic derivatives of 1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadien-3-one have shown significant antitumor activities against various human tumor cell lines, indicating its potential use in cancer research and therapy (Quincoces Suarez et al., 2010).
Polymer Science
In polymer science, derivatives of this compound, like 1,5-bis(trimethylsiloxy)-1, 5-dimethoxy-1, 4-pentadienes, have been explored as precursors for the synthesis of cyclopropanes and cyclobutanes, showcasing its versatility in synthetic chemistry (Wallace & Chan, 1983).
Safety and Hazards
properties
IUPAC Name |
(1E,4E)-1,5-bis[4-(dimethylamino)phenyl]penta-1,4-dien-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-22(2)19-11-5-17(6-12-19)9-15-21(24)16-10-18-7-13-20(14-8-18)23(3)4/h5-16H,1-4H3/b15-9+,16-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTSVUUPJIIXTO-KAVGSWPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=C(C=C2)N(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6673-14-9, 98303-49-2 | |
| Record name | NSC156579 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156579 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trans,trans-Bis[4-(dimethylamino)benzylidene]acetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




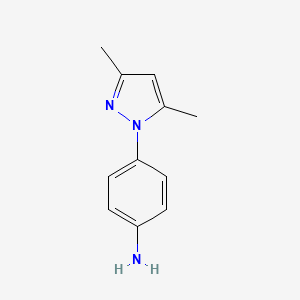

![5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1298697.png)
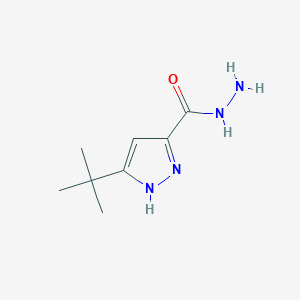




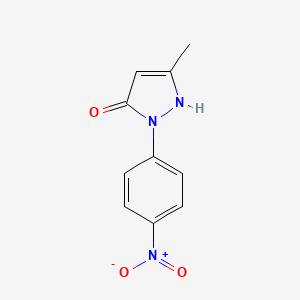


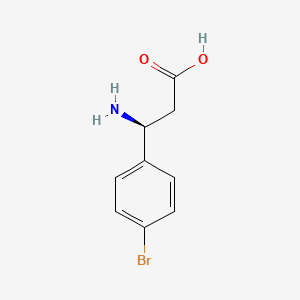
![N-(3-Carbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-succinamic acid](/img/structure/B1298735.png)